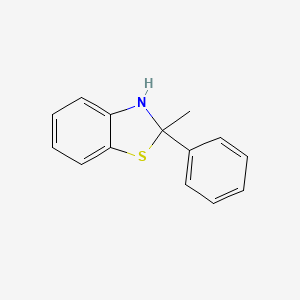![molecular formula C8H10OSe B14732170 [2-(Methylselanyl)phenyl]methanol CAS No. 6518-77-0](/img/structure/B14732170.png)
[2-(Methylselanyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methylselanyl)phenyl]methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with a methylselanyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylselanyl)phenyl]methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methylselanyl nucleophile, followed by reduction to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium on carbon may be employed to facilitate the reduction step .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Methylselanyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding methylselanylphenylmethane.
Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of [2-(Methylselanyl)phenyl]methanal or [2-(Methylselanyl)phenyl]methanoic acid.
Reduction: Formation of [2-(Methylselanyl)phenyl]methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2-(Methylselanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism by which [2-(Methylselanyl)phenyl]methanol exerts its effects involves interactions with various molecular targets. The methylselanyl group can participate in redox reactions, potentially modulating oxidative stress in biological systems. The hydroxymethyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethanol: Lacks the methylselanyl group, resulting in different chemical properties and reactivity.
[2-(Methylthio)phenyl]methanol: Contains a methylthio group instead of a methylselanyl group, leading to different redox properties.
[2-(Methylsulfonyl)phenyl]methanol: Features a methylsulfonyl group, which significantly alters its chemical behavior.
Uniqueness
[2-(Methylselanyl)phenyl]methanol is unique due to the presence of the methylselanyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in various scientific disciplines .
Propiedades
Número CAS |
6518-77-0 |
|---|---|
Fórmula molecular |
C8H10OSe |
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
(2-methylselanylphenyl)methanol |
InChI |
InChI=1S/C8H10OSe/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 |
Clave InChI |
IQPQYWCMWXDMGT-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C1=CC=CC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


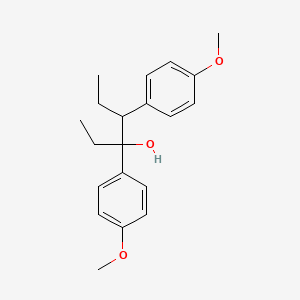


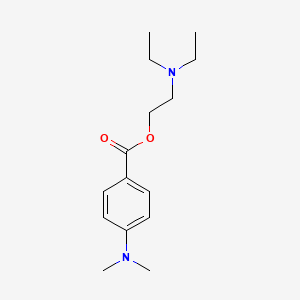


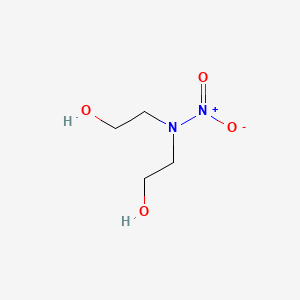
![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)

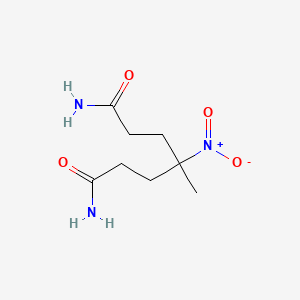
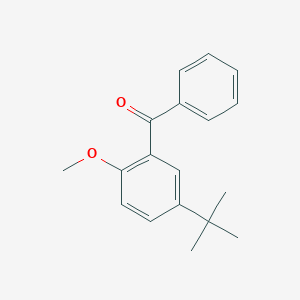
![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)
